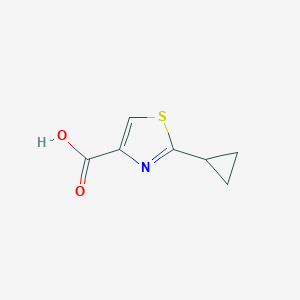

2-Cyclopropylthiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-cyclopropyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c9-7(10)5-3-11-6(8-5)4-1-2-4/h3-4H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKWMYLRGKBHQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596147 | |

| Record name | 2-Cyclopropyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478366-05-1 | |

| Record name | 2-Cyclopropyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclopropyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclopropylthiazole-4-carboxylic Acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Cyclopropylthiazole-4-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide combines known information with predicted data and established principles for related compounds.

Core Chemical Properties

This compound (IUPAC Name: 2-cyclopropyl-1,3-thiazole-4-carboxylic acid) is a derivative of thiazole featuring a cyclopropyl group at the 2-position and a carboxylic acid group at the 4-position. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 478366-05-1 | AChemBlock[1] |

| Molecular Formula | C₇H₇NO₂S | AChemBlock[1] |

| Molecular Weight | 169.2 g/mol | AChemBlock[1] |

| Canonical SMILES | O=C(O)C1=CSC(C2CC2)=N1 | AChemBlock[1] |

| InChI Key | WAAIEZKJACRUDB-UHFFFAOYSA-N | BOC Sciences[] |

| Purity | Typically ≥95% | AChemBlock, BOC Sciences[1][] |

| Predicted XlogP | 1.8 | PubChem[3] |

| Predicted pKa | ~4-5 | General Carboxylic Acids[4] |

| Predicted Solubility | Soluble in organic solvents like DMSO and methanol. | General Carboxylic Acids |

| Predicted Melting Point | Not available. Expected to be a solid at room temperature. | General Carboxylic Acids |

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.

-

Thiazole Proton (-CH=): A singlet for the proton at the 5-position of the thiazole ring is anticipated.

-

Cyclopropyl Protons (-CH- and -CH₂-): A multiplet for the methine proton and two multiplets for the diastereotopic methylene protons of the cyclopropyl group are expected in the upfield region.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-COOH): A signal is expected in the range of 160-185 ppm.

-

Thiazole Carbons: Signals for the carbon atoms of the thiazole ring are anticipated in the aromatic region.

-

Cyclopropyl Carbons: Signals for the methine and methylene carbons of the cyclopropyl group will appear in the upfield aliphatic region.

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹.[5]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated between 1760-1690 cm⁻¹.[5]

-

C-O Stretch and O-H Bend: Characteristic bands are also expected in the fingerprint region.[5]

Mass Spectrometry: The fragmentation pattern in mass spectrometry would likely involve the loss of the carboxylic acid group (a loss of 45 Da) and fragmentation of the cyclopropyl ring. Predicted collision cross-section values for various adducts of the similar compound 2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxylic acid are available and can provide an estimation.[3]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, a plausible synthetic route can be devised based on established methods for thiazole synthesis, such as the Hantzsch thiazole synthesis.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

General Experimental Steps:

-

Thiazole Ring Formation (Hantzsch Synthesis): Cyclopropanecarboxamide would be reacted with an α-haloketone, such as ethyl 2-chloroacetoacetate, in a suitable solvent like ethanol. This condensation reaction would form the thiazole ring, yielding the ethyl ester of the target compound.

-

Hydrolysis: The resulting ethyl 2-cyclopropylthiazole-4-carboxylate would then be hydrolyzed to the carboxylic acid. This is typically achieved by heating with an aqueous solution of a base (e.g., sodium hydroxide) followed by acidification with a strong acid (e.g., hydrochloric acid).

-

Purification: The crude this compound would be purified using standard techniques such as recrystallization from an appropriate solvent or column chromatography.

Analytical Methodology:

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of this compound.

General HPLC Protocol:

Caption: General workflow for HPLC analysis of this compound.

Biological and Pharmacological Context

While no specific biological activity has been reported for this compound itself, the thiazole and thiazolidine cores are present in a wide range of biologically active compounds. Derivatives of 2-aminothiazole-4-carboxylic acid have been investigated for various activities, including:

-

Anticancer: Certain 2-arylthiazolidine-4-carboxylic acid amides have shown cytotoxic activity against prostate cancer cells.[6]

-

Antimicrobial and Anti-inflammatory: Pyrazolylthiazole carboxylic acids have been evaluated as potent anti-inflammatory and antimicrobial agents.

The presence of the cyclopropyl group can also influence the pharmacological properties of a molecule, often enhancing metabolic stability and binding affinity. Therefore, this compound represents a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications.

Potential Signaling Pathway Interactions:

Given the diverse biological activities of thiazole derivatives, compounds synthesized from this compound could potentially interact with various signaling pathways. The specific pathway would depend on the other functional groups introduced into the molecule.

Caption: Potential signaling pathways targeted by derivatives.

Conclusion

This compound is a chemical entity with potential for further exploration in medicinal chemistry and drug discovery. While detailed experimental data is currently limited, this guide provides a foundational understanding of its properties based on available information and established chemical principles. The synthetic strategies and analytical methods outlined here offer a starting point for researchers interested in working with this compound and its derivatives. Further investigation into its biological activities is warranted to fully elucidate its potential as a building block for novel therapeutic agents.

References

- 1. 2-Cyclopropyl-1,3-thiazole-4-carboxylic acid 95% | CAS: 478366-05-1 | AChemBlock [achemblock.com]

- 3. PubChemLite - 2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxylic acid (C8H9NO2S) [pubchemlite.lcsb.uni.lu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-cyclopropyl-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a robust synthetic pathway for 2-cyclopropyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This guide details the synthetic strategy, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for researchers and professionals in the field.

Synthetic Strategy: The Hantzsch Thistle Synthesis

The most direct and widely applicable method for the synthesis of the 2-cyclopropyl-1,3-thiazole-4-carboxylic acid core is the Hantzsch thiazole synthesis. This classical method involves the condensation of a thioamide with an α-haloketone. In this specific synthesis, the key precursors are cyclopropanecarbothioamide and ethyl 2-chloro-3-oxobutanoate. The resulting thiazole ester is then hydrolyzed to yield the final carboxylic acid.

The overall synthetic workflow can be visualized as a three-stage process:

2-Cyclopropylthiazole-4-carboxylic acid CAS number and synonyms

Technical Guide: Thiazole Carboxylic Acids

An In-depth Technical Guide on 4-Cyclopropylthiazole-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

This document provides a technical overview of 4-Cyclopropylthiazole-2-carboxylic acid, a heterocyclic compound of interest in synthetic and medicinal chemistry. It includes key identification data, physicochemical properties, a detailed experimental protocol for its synthesis, and a workflow visualization.

Compound Identification and Properties

4-Cyclopropylthiazole-2-carboxylic acid is a specialty chemical building block. Its core structure consists of a thiazole ring substituted with a cyclopropyl group at the 4-position and a carboxylic acid at the 2-position.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 1083274-67-2[1] |

| IUPAC Name | 4-cyclopropyl-1,3-thiazole-2-carboxylic acid |

| Synonyms | 2-Carboxy-4-cyclopropyl-1,3-thiazole |

| Molecular Formula | C₇H₇NO₂S[1] |

| Molecular Weight | 169.20 g/mol [1] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value / Predicted Range |

|---|---|

| Appearance | White to off-white solid (predicted) |

| Melting Point | >150 °C (typical for similar structures) |

| Boiling Point | High boiling point, decomposes before boiling (typical for carboxylic acids)[2] |

| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol; sparingly soluble in water[2] |

| IR Spectroscopy (cm⁻¹) | ~3300-2500 (Broad, O-H stretch), ~1710 (C=O stretch)[3][4] |

| ¹H NMR (ppm, Predicted) | ~12.0-13.0 (s, 1H, COOH), ~7.5 (s, 1H, Thiazole-H), ~2.2 (m, 1H, Cyclopropyl-CH), ~1.1-0.9 (m, 4H, Cyclopropyl-CH₂)[3][4] |

| ¹³C NMR (ppm, Predicted) | ~170-185 (COOH), ~160-165 (Thiazole C2), ~150-155 (Thiazole C4), ~115-120 (Thiazole C5), ~10-15 (Cyclopropyl CH), ~5-10 (Cyclopropyl CH₂)[5][6][7] |

Note: NMR chemical shifts are predictions based on typical values for the respective functional groups and may vary depending on the solvent and experimental conditions.

Experimental Protocols: Synthesis

The synthesis of 4-Cyclopropylthiazole-2-carboxylic acid can be achieved via a two-step process: (1) Formation of an ethyl ester intermediate through the Hantzsch thiazole synthesis, followed by (2) basic hydrolysis of the ester to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 4-cyclopropylthiazole-2-carboxylate

The Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide.[8][9] In this case, 2-bromo-1-cyclopropylethanone reacts with ethyl thiooxamate.

-

Materials:

-

2-Bromo-1-cyclopropylethanone

-

Ethyl thiooxamate

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl thiooxamate (1.0 eq) in absolute ethanol.

-

Add sodium bicarbonate (1.1 eq) to the solution.

-

Slowly add a solution of 2-bromo-1-cyclopropylethanone (1.0 eq) in ethanol to the mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the resulting residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-cyclopropylthiazole-2-carboxylate, which can be purified by column chromatography on silica gel.

-

Step 2: Hydrolysis to 4-Cyclopropylthiazole-2-carboxylic acid

The ethyl ester is hydrolyzed to the carboxylic acid using a base like sodium hydroxide.[10]

-

Materials:

-

Ethyl 4-cyclopropylthiazole-2-carboxylate (from Step 1)

-

Sodium hydroxide (NaOH)

-

Methanol or Ethanol/Water mixture

-

Hydrochloric acid (HCl, 1M solution)

-

Deionized water

-

-

Procedure:

-

Dissolve the ethyl 4-cyclopropylthiazole-2-carboxylate (1.0 eq) in a mixture of methanol (or ethanol) and water.

-

Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the ester solution.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.

-

Dilute the remaining aqueous solution with deionized water and cool in an ice bath.

-

Acidify the solution to a pH of approximately 2-3 by the slow addition of 1M HCl. A precipitate should form.

-

Stir the cold suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 4-Cyclopropylthiazole-2-carboxylic acid.

-

Visualization of Synthesis Workflow

The logical flow of the synthesis protocol is depicted below.

Caption: Synthetic workflow for 4-Cyclopropylthiazole-2-carboxylic acid.

Biological Activity and Applications

Thiazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] However, specific studies detailing the biological activity or its role in signaling pathways for 4-Cyclopropylthiazole-2-carboxylic acid are not prominent in the current literature. As a carboxylic acid-functionalized heterocyclic compound, it serves primarily as a versatile building block for the synthesis of more complex molecules and libraries for drug discovery screening.

References

- 1. 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 2. mdpi.com [mdpi.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]

- 9. synarchive.com [synarchive.com]

- 10. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2-Cyclopropylthiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Cyclopropylthiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its known characteristics, outlines a plausible synthetic pathway, and discusses its potential biological significance.

Chemical Identity and Physical Properties

This compound, identified by the CAS Number 478366-05-1, is a substituted thiazole derivative. The presence of the cyclopropyl group and the carboxylic acid moiety on the thiazole ring suggests its potential as a versatile building block in the synthesis of more complex molecules with diverse biological activities.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 478366-05-1 | [2] |

| Molecular Formula | C₇H₇NO₂S | [2][3][4] |

| Molecular Weight | 169.20 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| Storage Conditions | Sealed in dry, 2-8°C | [5] |

| Predicted XlogP | 1.4 | [4] |

Spectroscopic and Analytical Data

Detailed experimental spectral data for this compound is not widely published. However, based on the general principles of spectroscopy for carboxylic acids and thiazole derivatives, the following characteristics can be anticipated. Chemical suppliers like BLD Pharm may provide compound-specific spectral data upon request.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, the thiazole ring proton, and the acidic proton of the carboxylic acid. The cyclopropyl protons would likely appear as a complex multiplet in the upfield region. The thiazole proton would resonate in the aromatic region, and the carboxylic acid proton would be a broad singlet at a downfield chemical shift, typically >10 ppm.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the cyclopropyl group, the thiazole ring, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is expected to have a chemical shift in the range of 160-180 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption is expected between 1700 and 1750 cm⁻¹. The spectrum would also exhibit C-H stretching vibrations for the cyclopropyl and thiazole rings, as well as C=N and C-S stretching vibrations characteristic of the thiazole ring.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

A potential synthetic route to this compound is outlined below. This pathway is a well-established method for the synthesis of thiazole derivatives.

Caption: A potential synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-cyclopropylthiazole-4-carboxylate

-

In a round-bottom flask, dissolve cyclopropanecarbothioamide (1 equivalent) in a suitable solvent such as ethanol.

-

Add ethyl 2-chloro-3-oxobutanoate (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 2-cyclopropylthiazole-4-carboxylate.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 2-cyclopropylthiazole-4-carboxylate in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide).

-

Heat the mixture to reflux and stir for several hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Chemical Reactivity and Potential Applications

The chemical structure of this compound suggests several avenues for further chemical modification and potential applications.

-

Carboxylic Acid Group: The carboxylic acid moiety can be converted into a variety of derivatives, such as esters, amides, and acid chlorides. These transformations are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies.

-

Thiazole Ring: The thiazole ring is a common scaffold in many biologically active compounds, known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

-

Cyclopropyl Group: The introduction of a cyclopropyl ring can influence the molecule's conformation, metabolic stability, and binding affinity to biological targets.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activities or the signaling pathways associated with this compound. However, the thiazole nucleus is a well-known pharmacophore. Numerous thiazole derivatives have been synthesized and evaluated for a wide range of therapeutic applications.[6] For instance, various substituted thiazole carboxylic acids have been investigated as potential anticancer and anti-inflammatory agents.

Further research is required to determine the biological profile of this compound. A logical workflow for such an investigation is proposed below.

Caption: A typical workflow for assessing the biological activity of a novel compound.

Conclusion

This compound is a chemical entity with potential for further exploration in the fields of medicinal chemistry and materials science. While detailed experimental data on its physical, chemical, and biological properties are currently limited, its structural features suggest it could serve as a valuable scaffold for the development of new therapeutic agents. Further research is warranted to fully characterize this compound and unlock its potential applications.

References

- 1. cas 478366-05-1|| where to buy this compound [french.chemenu.com]

- 2. Ambeed, Inc. | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 2-Cyclopropyl-1,3-thiazole-4-carboxylic acid 95% | CAS: 478366-05-1 | AChemBlock [achemblock.com]

- 4. PubChemLite - 478366-05-1 (C7H7NO2S) [pubchemlite.lcsb.uni.lu]

- 5. 478366-05-1|this compound|BLD Pharm [bldpharm.com]

- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structure Elucidation of 2-Cyclopropylthiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-Cyclopropylthiazole-4-carboxylic acid. This document outlines a plausible synthetic route and details the application of key analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—to confirm the molecule's structure. The information is presented to aid researchers in the synthesis and characterization of novel thiazole-containing compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2]

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a thiazole ring substituted with a cyclopropyl group at the 2-position and a carboxylic acid group at the 4-position.

-

Molecular Formula: C₇H₇NO₂S

-

Molecular Weight: 169.20 g/mol

Synthesis Pathway

A common and effective method for synthesizing the thiazole core is the Hantzsch thiazole synthesis. A plausible route to this compound involves the condensation of cyclopropanecarbothioamide with ethyl bromopyruvate, followed by the hydrolysis of the resulting ester.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of Ethyl 2-cyclopropylthiazole-4-carboxylate.

-

To a solution of cyclopropanecarbothioamide (1.0 eq) in ethanol, add ethyl bromopyruvate (1.05 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the ester.

-

-

Step 2: Hydrolysis to this compound.

-

Dissolve the purified ester (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 eq) and stir the mixture at 60°C for 2-3 hours.

-

After the hydrolysis is complete (monitored by TLC), cool the mixture in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Spectroscopic Data and Structure Elucidation

The confirmation of the chemical structure is achieved through a combination of spectroscopic methods. The following sections detail the expected data from each technique.

Caption: Logical workflow for spectroscopic structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and substructures.

Experimental Protocol: A sample is dissolved in a suitable solvent (e.g., methanol) and analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[3] The mass spectrometer is operated in positive ion mode with an electrospray ionization (ESI) source.

Predicted Data: The primary fragmentation is expected to involve the loss of the carboxylic acid group and subsequent cleavages of the cyclopropyl and thiazole rings.

| m/z (Predicted) | Ion | Description |

| 170.02 | [M+H]⁺ | Protonated molecular ion |

| 124.04 | [M+H - COOH]⁺ | Loss of the carboxylic acid group |

| 98.04 | [M+H - COOH - C₂H₂]⁺ | Subsequent loss from the thiazole ring |

| 83.03 | [M+H - COOH - C₃H₅]⁺ | Loss of the cyclopropyl radical |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[4]

Experimental Protocol: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.

Predicted Data: The spectrum is expected to show characteristic absorptions for the carboxylic acid and the thiazole ring. Carboxylic acids typically show a very broad O-H stretch due to hydrogen bonding.[5][6][7]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3100 | C-H stretch | Thiazole Ring |

| ~3010 | C-H stretch | Cyclopropyl Group |

| 1725-1700 (strong) | C=O stretch | Carboxylic Acid |

| ~1580 | C=N stretch | Thiazole Ring |

| ~1420 | C=C stretch | Thiazole Ring |

| 1320-1210 | C-O stretch | Carboxylic Acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of the atoms.[8]

Experimental Protocol: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using a deuterated solvent such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data: The proton spectrum will show distinct signals for the carboxylic acid proton, the thiazole proton, and the protons of the cyclopropyl group. The acidic proton of the carboxylic acid is typically found far downfield.[9][10]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | broad singlet | 1H | -COOH |

| ~8.2 | singlet | 1H | Thiazole C5-H |

| ~2.3 | multiplet | 1H | Cyclopropyl CH |

| ~1.2 | multiplet | 4H | Cyclopropyl CH₂ |

Predicted ¹³C NMR Data: The carbon spectrum will confirm the presence of the carbonyl carbon, the thiazole ring carbons, and the carbons of the cyclopropyl group.[9][10]

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Carboxylic Acid) |

| ~168 | Thiazole C2 |

| ~145 | Thiazole C4 |

| ~120 | Thiazole C5 |

| ~15 | Cyclopropyl CH |

| ~10 | Cyclopropyl CH₂ |

By integrating the data from these analytical techniques, the structure of this compound can be unambiguously confirmed. This guide provides a foundational workflow for researchers engaged in the synthesis and characterization of novel small molecules for drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. wjgnet.com [wjgnet.com]

- 4. echemi.com [echemi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

The Biological Landscape of 2-Cyclopropylthiazole-4-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a cyclopropyl moiety at the 2-position of a thiazole-4-carboxylic acid core presents a unique chemical space with potential for novel therapeutic agents. This technical guide provides a comprehensive overview of the current, albeit limited, publicly available data on the biological activities of 2-cyclopropylthiazole-4-carboxylic acid and its derivatives. While direct studies on this specific scaffold are sparse, this document compiles and analyzes data from structurally related compounds to infer potential therapeutic applications, focusing on antimicrobial and anticancer activities. Detailed experimental protocols for relevant biological assays are provided, alongside visualizations of experimental workflows and potential signaling pathways to guide future research in this promising area.

Introduction

Thiazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antifungal, and antibacterial properties. The unique structural features of the thiazole ring, such as its ability to act as a hydrogen bond acceptor and its aromatic nature, contribute to its versatile binding capabilities with various biological targets. The cyclopropyl group, a small, strained ring system, is often incorporated into drug candidates to enhance metabolic stability, improve potency, and modulate conformation. The combination of these two moieties in the this compound scaffold suggests a high potential for the development of novel therapeutics. This guide aims to consolidate the existing knowledge on the biological activities of derivatives of this core structure and to provide a practical framework for researchers entering this field.

Quantitative Biological Activity Data

Direct quantitative biological activity data for this compound and its simple amide derivatives remains limited in the public domain. However, studies on closely related structures provide valuable insights into their potential. The following tables summarize the available data for cyclopropane-containing amide derivatives and 2-cyclopropylthiazole analogues.

Table 1: Antimicrobial Activity of a Cyclopropanecarboxamide Thiazole Derivative

| Compound ID | Structure | Organism | MIC (µg/mL) |

| F9 | N-(2-chlorophenyl)-2-phenylcyclopropane-1-carboxamide (attached to a thiazole) | Escherichia coli | 32 |

Note: The exact linkage between the cyclopropanecarboxamide and the thiazole for compound F9 is not specified in the source material.

Table 2: Antifungal Activity of (2-(Cyclopropylmethylidene)hydrazinyl)thiazole Derivatives [1]

| Compound ID | R Group on Thiazole Ring | Candida albicans MIC (µg/mL) | Candida albicans MFC (µg/mL) |

| T1 | 4-phenyl | 0.015–3.91 | 0.015–15.62 |

| T2 | 4-(4-chlorophenyl) | 0.008–0.98 | 0.015–31.25 |

| T3 | 4-(4-bromophenyl) | 0.008–0.98 | 0.015–31.25 |

| T4 | 4-(4-fluorophenyl) | 0.008–0.98 | 0.015–31.25 |

| T5 | 4-(4-methylphenyl) | 0.015–3.91 | 0.015–15.62 |

| T6 | 4-(4-methoxyphenyl) | 0.015–3.91 | 0.015–15.62 |

| T7 | 4-(2,4-dichlorophenyl) | 0.48–7.81 | 0.015–31.25 |

| T8 | 4-(thiophen-2-yl) | 0.015–3.91 | 0.015–15.62 |

| T9 | 4-(naphthalen-2-yl) | 0.015–3.91 | 0.015–15.62 |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. The data is presented as a range of values observed against various clinical isolates of C. albicans.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are generalized protocols for key experiments relevant to the potential biological activities of this compound derivatives.

Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Test compound

-

Bacterial or fungal culture

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.

-

Prepare an inoculum of the microorganism and adjust its concentration to a standardized level (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive controls (microorganism in broth without the compound) and negative controls (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Potential Signaling Pathways

Given the prevalence of thiazole derivatives as kinase inhibitors in cancer therapy, it is plausible that this compound derivatives could also exert their potential anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

The diagram below illustrates a hypothetical mechanism where a this compound derivative could inhibit a receptor tyrosine kinase (RTK), thereby blocking the downstream PI3K/Akt/mTOR signaling cascade.

Conclusion and Future Directions

The this compound scaffold represents an underexplored area in medicinal chemistry with significant potential. The limited available data on structurally related compounds suggests promising antimicrobial and antifungal activities. However, a clear need exists for the synthesis and systematic biological evaluation of a focused library of this compound derivatives.

Future research should prioritize:

-

Synthesis of a diverse library of this compound amides with various substitutions on the amide nitrogen to explore structure-activity relationships.

-

Broad-spectrum biological screening of these new derivatives against a panel of clinically relevant bacteria, fungi, and cancer cell lines to identify initial lead compounds.

-

Mechanism of action studies for any active compounds to elucidate their molecular targets and affected signaling pathways.

This technical guide serves as a foundational resource to stimulate and guide further investigation into the therapeutic potential of this promising class of molecules.

References

The Pharmacological Potential of 2-Cyclopropylthiazole-4-carboxylic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted pharmacological potential of 2-Cyclopropylthiazole-4-carboxylic acid, a novel heterocyclic compound. Due to a lack of direct experimental data on this specific molecule, this paper extrapolates its likely biological activities, mechanisms of action, and synthetic pathways based on extensive analysis of its core chemical moieties: the thiazole-4-carboxylic acid scaffold and the 2-cyclopropyl substitution. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this and related compounds. We present inferred biological activities, generalized experimental protocols for their validation, and potential signaling pathways this molecule may modulate. All quantitative data presented is predictive and based on structure-activity relationships of analogous compounds.

Introduction

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The carboxylic acid functional group at the 4-position of the thiazole ring provides a critical site for molecular interactions and further derivatization, often enhancing biological activity.

The incorporation of a cyclopropyl group at the 2-position is a strategic design element in medicinal chemistry. The cyclopropyl ring is a bioisostere of larger, more flexible groups, and its rigid, strained structure can confer improved metabolic stability, enhanced potency, and favorable pharmacokinetic properties to a parent molecule.

This whitepaper will explore the synergistic potential of these two key structural features in this compound, postulating its promise as a lead compound for drug discovery programs.

Predicted Pharmacological Activities and Quantitative Data

Based on the known bioactivities of structurally related thiazole derivatives and compounds bearing a cyclopropyl moiety, this compound is predicted to exhibit a range of pharmacological effects. The following tables summarize the inferred quantitative data for these potential activities. It is critical to note that these values are hypothetical and require experimental validation.

Table 1: Predicted Anticancer Activity (IC50, µM)

| Cancer Cell Line | Predicted IC50 (µM) | Putative Target(s) |

|---|---|---|

| MCF-7 (Breast) | 5 - 20 | PI3K/Akt/mTOR pathway |

| A549 (Lung) | 10 - 30 | EGFR, VEGFR-2 |

| HCT116 (Colon) | 8 - 25 | Kinase inhibition |

| U87 MG (Glioblastoma) | 15 - 40 | PI3K/Akt/mTOR pathway |

Table 2: Predicted Antimicrobial Activity (MIC, µg/mL)

| Microbial Strain | Predicted MIC (µg/mL) | Putative Mechanism |

|---|---|---|

| Staphylococcus aureus | 16 - 64 | Cell wall synthesis inhibition |

| Escherichia coli | 32 - 128 | DNA gyrase inhibition |

| Candida albicans | 8 - 32 | Ergosterol biosynthesis inhibition |

| Mycobacterium tuberculosis | 10 - 50 | Mycolic acid synthesis inhibition |

Table 3: Predicted Anti-inflammatory Activity

| Assay | Predicted IC50 (µM) | Putative Target(s) |

|---|---|---|

| COX-2 Inhibition | 1 - 15 | Cyclooxygenase-2 |

| 5-LOX Inhibition | 5 - 25 | 5-Lipoxygenase |

| TNF-α Release Inhibition | 10 - 40 | Macrophage modulation |

Synthesis and Experimental Protocols

While a specific, optimized synthesis for this compound is not documented in the public literature, a plausible synthetic route can be designed based on established methods for thiazole-4-carboxylic acid synthesis.

Proposed Synthesis Workflow

A potential synthetic pathway could involve the Hantzsch thiazole synthesis, a classical and versatile method.

Detailed Experimental Protocols

The following are generalized protocols that would need to be optimized for the specific synthesis and biological evaluation of this compound.

Protocol 1: Synthesis of Ethyl 2-cyclopropylthiazole-4-carboxylate

-

Reaction Setup: To a solution of cyclopropanecarbothioamide (1 equivalent) in ethanol, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve ethyl 2-cyclopropylthiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Reaction Conditions: Add sodium hydroxide (2-3 equivalents) and stir the mixture at 60-80°C for 2-4 hours.

-

Work-up: After cooling, remove the ethanol under reduced pressure. Acidify the aqueous solution to pH 3-4 with dilute hydrochloric acid.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 value from the dose-response curve.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate with appropriate broth medium.

-

Inoculation: Inoculate each well with a standardized microbial suspension (e.g., 5 x 105 CFU/mL).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Predicted Signaling Pathway Modulation

Thiazole derivatives are known to interact with various signaling pathways implicated in cancer and inflammation. Based on this, this compound is predicted to modulate key cellular signaling cascades.

PI3K/Akt/mTOR Pathway in Cancer

Many thiazole-containing compounds exhibit anticancer activity by inhibiting the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and angiogenesis.

COX and LOX Pathways in Inflammation

The anti-inflammatory effects of many small molecules are mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key in the arachidonic acid cascade.

Conclusion and Future Directions

This compound represents a promising, yet unexplored, chemical entity with significant therapeutic potential. By leveraging the well-established pharmacological properties of the thiazole-4-carboxylic acid scaffold and the advantageous physicochemical characteristics of the cyclopropyl group, this molecule is a prime candidate for further investigation in anticancer, antimicrobial, and anti-inflammatory drug discovery programs.

The immediate next steps should involve the de novo synthesis of this compound and the systematic in vitro evaluation of its biological activities to validate the predictions outlined in this whitepaper. Subsequent structure-activity relationship (SAR) studies, through the synthesis and testing of analogs, will be crucial in optimizing its potency and selectivity for desired biological targets. This foundational work will pave the way for more extensive preclinical development.

Disclaimer: This document is for informational purposes only and is intended for a scientific audience. The pharmacological activities and data presented are predictive and have not been experimentally confirmed for this compound. All laboratory work should be conducted by qualified professionals in accordance with safety regulations.

Navigating the Therapeutic Potential of 2-Cyclopropylthiazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action for 2-Cyclopropylthiazole-4-carboxylic acid is limited in publicly available literature. This guide synthesizes information from closely related thiazole-4-carboxylic acid derivatives to provide a representative technical overview of potential mechanisms, evaluative protocols, and associated signaling pathways.

Executive Summary

The thiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] this compound, a member of this class, holds therapeutic promise, likely through the inhibition of key enzymes or modulation of signaling pathways. This document outlines a plausible mechanism of action, details relevant experimental protocols for its investigation, and presents potential signaling pathways based on the activities of analogous compounds.

Postulated Mechanism of Action

Based on the bioactivities of structurally similar thiazole derivatives, this compound may exert its effects through one or more of the following mechanisms:

-

Enzyme Inhibition: A primary mode of action for many thiazole-containing compounds is the inhibition of specific enzymes. For instance, certain 2-aminothiazole-4-carboxylate derivatives have been identified as inhibitors of the β-ketoacyl-ACP synthase mtFabH in Mycobacterium tuberculosis.[3] The cyclopropyl group at the 2-position and the carboxylate at the 4-position of the thiazole ring could facilitate binding to the active site of various enzymes.

-

Anti-inflammatory Activity: Thiazole derivatives have been explored as anti-inflammatory agents. The mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

-

Anticancer Properties: Several studies have reported the cytotoxic effects of thiazole derivatives against various cancer cell lines.[4] The proposed mechanisms often involve the induction of apoptosis or the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

-

Antimicrobial and Antiviral Activity: The thiazole scaffold is present in numerous commercial agrochemicals with fungicidal and antiviral properties.[1] This suggests that this compound could potentially interfere with microbial or viral replication processes.

Quantitative Data for Analogous Compounds

Due to the absence of specific quantitative data for this compound, the following table summarizes the inhibitory activities of related thiazole derivatives against various targets. This information provides a contextual framework for the potential potency of the compound of interest.

| Compound Class | Target | Assay | Activity (IC50/MIC) | Reference |

| 2-Aminothiazole-4-carboxylate Derivatives | M. tuberculosis H37Rv | Whole-cell | MIC: 0.95 - 59 µg/mL | [3] |

| 2-Aminothiazole-4-carboxylate Derivatives | mtFabH | Enzyme Inhibition | IC50: 2.43 - 718 µM | [3] |

| Pyrazolylthiazole Carboxylic Acids | Inflammation (Carrageenan-induced rat paw edema) | In vivo | 80-93% inhibition | [5] |

| Pyrazolylthiazole Carboxylic Acids | Gram-positive bacteria | MIC | MIC: 6.25 µg/mL | [5] |

| 2-Phenylthiazole-4-carboxamide Derivatives | Human Cancer Cell Lines (T47D, Caco-2, HT-29) | Cytotoxicity | IC50: < 10 µg/mL | [4] |

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a systematic experimental approach is necessary. The following are detailed methodologies for key experiments based on standard practices for analogous compounds.

Synthesis of this compound

A common route for the synthesis of thiazole-4-carboxylic acids is the Hantzsch thiazole synthesis.

Protocol:

-

Reaction Setup: To a solution of cyclopropanecarbothioamide (1 equivalent) in a suitable solvent such as ethanol, add ethyl 2-chloroacetoacetate (1.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Hydrolysis: After completion of the reaction, cool the mixture to room temperature. Add a solution of sodium hydroxide (2.5 equivalents) in water and stir at room temperature for 2-3 hours to hydrolyze the ester.

-

Acidification: Cool the reaction mixture in an ice bath and acidify to pH 3-4 with hydrochloric acid.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Purification and Characterization: The crude product can be purified by recrystallization from a suitable solvent system. The structure and purity should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Enzyme Inhibition Assay (Hypothetical Target: mtFabH)

This protocol is adapted from the study of 2-aminothiazole-4-carboxylate derivatives as mtFabH inhibitors.[3]

Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of purified recombinant mtFabH enzyme and the substrates malonyl-CoA and acetyl-CoA in assay buffer (e.g., 100 mM sodium phosphate, pH 7.0).

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions.

-

Assay Reaction: In a 96-well plate, add the assay buffer, mtFabH enzyme, and varying concentrations of the inhibitor or DMSO (vehicle control). Incubate for 15 minutes at room temperature.

-

Initiation of Reaction: Initiate the reaction by adding the substrates (malonyl-CoA and acetyl-CoA) and a detecting agent (e.g., DTNB for monitoring Coenzyme A release).

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 412 nm for DTNB) over time using a plate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Anti-inflammatory Assay (COX Inhibition)

Protocol:

-

Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme preparations.

-

Inhibitor and Substrate Preparation: Prepare serial dilutions of this compound and a stock solution of the substrate, arachidonic acid.

-

Reaction: In a suitable buffer, pre-incubate the enzyme with the inhibitor or vehicle control for a specified time.

-

Initiation: Initiate the reaction by adding arachidonic acid.

-

Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

-

Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.

Cell Viability Assay (Anticancer Activity)

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., HT-29, T47D) in appropriate media.

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a potential mechanism of action where this compound inhibits an upstream kinase, leading to the downregulation of a pro-inflammatory signaling cascade.

Caption: Hypothetical inhibition of an upstream kinase by this compound.

Experimental Workflow for Target Identification

This diagram outlines a typical workflow to identify the biological target of a novel compound.

References

- 1. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives [html.rhhz.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 4. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of the 2-Cyclopropylthiazole-4-carboxylic Acid Scaffold: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-cyclopropylthiazole-4-carboxylic acid core is a key heterocyclic building block that has emerged as a valuable scaffold in the design of novel therapeutic agents. Its unique structural and electronic properties make it an attractive starting point for the synthesis of potent and selective modulators of critical biological targets. This technical guide provides an in-depth analysis of the therapeutic potential of derivatives of this scaffold, focusing on two primary areas of investigation: the inhibition of Pim kinases for applications in oncology and immunology, and the antagonism of neurokinin receptors for the treatment of neurological and physiological disorders. This document details the underlying biological rationale, presents comprehensive experimental protocols for hit identification and characterization, and offers a framework for the evaluation of compounds derived from this promising chemical starting point.

Introduction: The this compound Core

This compound is a structurally significant molecule, the derivatives of which have been identified in patent literature as key components of novel drug candidates. While the core molecule itself is not the primary therapeutic agent, it serves as a crucial intermediate in the synthesis of more complex, biologically active compounds. The thiazole ring provides a stable aromatic system capable of participating in various intermolecular interactions, while the cyclopropyl group can enhance metabolic stability and binding affinity. This guide explores the therapeutic avenues for which this scaffold has been investigated, with a focus on Pim kinase inhibition and neurokinin receptor antagonism.

Therapeutic Target I: Pim Kinases

Biological Rationale

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that play a crucial role in cell survival, proliferation, and differentiation. Overexpression of Pim kinases is associated with a variety of cancers, including leukemias, lymphomas, and prostate cancer. These kinases exert their effects by phosphorylating downstream targets involved in cell cycle progression and apoptosis, such as Bad and p21. Inhibition of Pim kinases is therefore a promising strategy for cancer therapy. Furthermore, the involvement of Pim kinases in immune cell function suggests their potential as targets for autoimmune disorders and inflammation.

The Role of the this compound Scaffold

Derivatives of this compound have been synthesized to create pyrazol-4-yl-heterocyclyl-carboxamide compounds, which have been patented as Pim kinase inhibitors.[1] These compounds are designed to fit into the ATP-binding pocket of the Pim kinases, thereby blocking their catalytic activity.

Quantitative Data on Pim Kinase Inhibition

While specific quantitative data for derivatives of this compound are not publicly available within the patent literature, the following table provides representative data for a known Pim kinase inhibitor, quercetagetin, to illustrate the typical potency of inhibitors for this target class.

| Compound | Target | Assay Type | IC50 (µM) |

| Quercetagetin | PIM1 | ELISA-based kinase | 0.34 |

Note: This data is for illustrative purposes to demonstrate the potency of a known Pim kinase inhibitor and does not represent a derivative of this compound.

Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay

This assay is a common method for determining the IC50 values of potential Pim kinase inhibitors by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant Pim-1, Pim-2, or Pim-3 enzyme

-

Peptide substrate (e.g., a derivative of the BAD protein)

-

ATP

-

Test inhibitor (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)

-

White opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of the test inhibitor solution to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the Pim kinase and the peptide substrate in kinase buffer.

-

Initiate the reaction by adding 5 µL of ATP solution in kinase buffer.

-

Incubate the reaction mixture at room temperature for 60 minutes.

-

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: The luminescence data is used to calculate the percent inhibition for each inhibitor concentration. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.

Visualizations

Therapeutic Target II: Neurokinin Receptors

Biological Rationale

Neurokinin (NK) receptors are a class of G protein-coupled receptors that are activated by the tachykinin neuropeptides, including Substance P, Neurokinin A, and Neurokinin B. There are three main subtypes of neurokinin receptors: NK1, NK2, and NK3. The NK3 receptor, in particular, is predominantly expressed in the central nervous system and plays a significant role in the regulation of reproductive function and body temperature. Antagonism of the NK3 receptor has emerged as a promising non-hormonal therapeutic strategy for the treatment of menopausal hot flashes.[2]

The Role of the this compound Scaffold

The ethyl ester of this compound is used as a key intermediate in the synthesis of bicyclic ring derivatives that act as neurokinin receptor inhibitors.[2] These compounds are designed to selectively bind to and block the activation of the NK3 receptor.

Quantitative Data on Neurokinin Receptor Antagonism

| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) |

| SB-222200 | hNK3 | Radioligand Binding | 4.4 | - |

| SB-222200 | hNK3 | Calcium Mobilization | - | 18.4 |

| SB-222200 | hNK1 | Radioligand Binding | >100,000 | - |

| SB-222200 | hNK2 | Radioligand Binding | 250 | - |

Note: This data is for illustrative purposes to demonstrate the potency and selectivity of a known NK3 receptor antagonist and does not represent a derivative of this compound.

Experimental Protocols

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes from CHO cells stably expressing the human NK3 receptor

-

Radiolabeled ligand (e.g., ¹²⁵I-[MePhe⁷]NKB)

-

Test compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Membrane Preparation: Culture CHO cells expressing the human NK3 receptor, harvest, and prepare a membrane fraction by homogenization and centrifugation.

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound.

-

Incubate to allow binding to reach equilibrium.

-

-

Separation and Counting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Data Analysis: Measure the radioactivity on the filters using a scintillation counter. The Ki value is calculated using the Cheng-Prusoff equation.

This assay measures the ability of a compound to block the increase in intracellular calcium that occurs upon agonist stimulation of the Gq-coupled NK3 receptor.

Materials:

-

HEK293 cells stably expressing the human NK3 receptor

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

NK3 receptor agonist (e.g., Neurokinin B)

-

Test compound

-

Fluorescence plate reader

Procedure:

-

Cell Plating and Dye Loading: Plate the cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye.

-

Antagonist and Agonist Addition:

-

Add increasing concentrations of the test compound to the wells and pre-incubate.

-

Add a fixed concentration of the NK3 receptor agonist to stimulate the receptor.

-

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Synthesis and Future Directions

The synthesis of therapeutic candidates from the this compound core typically involves standard amide bond formation or esterification followed by further elaboration of the coupled fragments. The continued exploration of this scaffold will likely involve the generation of diverse libraries of derivatives to probe the structure-activity relationships for both Pim kinase and neurokinin receptor targets. Future research may also uncover the potential of this versatile core in the development of modulators for other important biological targets.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its utility has been demonstrated in the patent literature for the generation of potent inhibitors of Pim kinases and antagonists of the NK3 receptor. While specific biological data for these derivatives is not yet in the public domain, the established biological rationale for these targets, coupled with the detailed experimental protocols provided in this guide, offers a robust framework for the continued investigation and optimization of compounds derived from this valuable chemical core. As drug discovery efforts continue to evolve, the strategic use of such versatile scaffolds will be paramount in the creation of the next generation of medicines.

References

- 1. KR102237799B1 - Compositions containing a biologically active material and a non-ordered inorganic oxide - Google Patents [patents.google.com]

- 2. WO2020111325A1 - Pharmaceutical composition for preventing or treating cancer, containing activation inhibitor of plk1 as active ingredient - Google Patents [patents.google.com]

2-Cyclopropylthiazole-4-carboxylic acid literature review and background

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropylthiazole-4-carboxylic acid, with the Chemical Abstracts Service (CAS) registry number 478366-05-1, is a heterocyclic organic compound. Its structure features a central thiazole ring, a five-membered ring containing both sulfur and nitrogen, substituted with a cyclopropyl group at the 2-position and a carboxylic acid group at the 4-position. The presence of the rigid, strained cyclopropyl ring and the versatile carboxylic acid moiety suggests its potential as a scaffold in medicinal chemistry and drug design. However, a comprehensive review of publicly available scientific literature and patent databases indicates that this specific molecule is not extensively studied. While data on closely related thiazole derivatives is abundant, detailed information specifically concerning this compound remains scarce.

This technical guide summarizes the currently available information on this compound and provides a background based on the known properties and reactivities of similar compounds. Due to the limited specific data, this review will focus on its chemical properties and potential, drawing inferences from related structures.

Chemical and Physical Properties

Based on information from chemical suppliers, the fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 478366-05-1 |

| Molecular Formula | C₇H₇NO₂S |

| Molecular Weight | 169.20 g/mol |

| Canonical SMILES | C1CC1C2=NC=C(S2)C(=O)O |

| Physical Description | Solid (form may vary by supplier) |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. |

Synthesis

A hypothetical synthetic workflow is presented below. This workflow is based on established chemical principles for the synthesis of analogous compounds and has not been experimentally validated for this specific molecule.

Caption: Hypothetical Hantzsch synthesis of this compound.

This proposed pathway involves the condensation of a thioamide (derived from cyclopropanecarboxamide) with an α-haloester (ethyl bromopyruvate) to form the thiazole ring. The resulting ester would then be hydrolyzed to the final carboxylic acid product.

Biological Activities and Potential Applications

There is no specific biological data, such as IC50 values or detailed pharmacological evaluations, available for this compound in peer-reviewed journals or patents. The broader class of thiazole-containing molecules, however, exhibits a wide range of biological activities, including:

-

Antimicrobial and Antifungal Agents: The thiazole ring is a core component of many antimicrobial drugs.

-

Anti-inflammatory Compounds: Various thiazole derivatives have shown potent anti-inflammatory effects.

-

Anticancer Agents: The thiazole scaffold is present in several anticancer drugs and experimental therapies.

-

Metabolic Disease Modulators: Some thiazolidinediones are used to treat type 2 diabetes.

The presence of the cyclopropyl group can influence the biological activity of a molecule by:

-

Increasing Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to a longer half-life.

-

Conformational Rigidity: The strained ring can lock the molecule into a specific conformation, potentially increasing its affinity for a biological target.

-

Modulating Lipophilicity: The cyclopropyl group can alter the molecule's solubility and ability to cross cell membranes.

Given these general properties of related compounds, this compound could be a valuable building block for the synthesis of novel therapeutic agents. Its carboxylic acid handle provides a convenient point for further chemical modification and the generation of compound libraries for screening.

Signaling Pathways

Due to the absence of biological studies on this compound, there is no information available regarding its interaction with any specific signaling pathways. Research on derivatives of this compound would be necessary to elucidate any potential mechanisms of action.

Conclusion

This compound is a chemical entity with potential for applications in drug discovery and medicinal chemistry, largely inferred from the known activities of the thiazole and cyclopropyl functional groups. However, a thorough review of the current scientific and patent literature reveals a significant lack of specific data for this compound. There are no detailed reports on its synthesis, no quantitative biological data, and no information on its mechanism of action or involvement in cellular signaling pathways.

For researchers and drug development professionals, this compound represents an underexplored area of chemical space. Its synthesis and subsequent biological evaluation could lead to the discovery of novel therapeutic agents. Future work should focus on developing a reliable synthetic route and screening the compound and its derivatives against a variety of biological targets to uncover its potential pharmacological profile. Until such studies are published, this technical guide serves to highlight the current knowledge gap and the potential opportunities that this compound presents.

The Discovery and Synthesis of Novel 2-Cyclopropylthiazole-4-carboxylic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a prominent scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in the design of novel therapeutics. Within this class, 2-cyclopropylthiazole-4-carboxylic acid and its analogs are emerging as a promising area of research, demonstrating potential across diverse therapeutic areas. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these novel analogs, with a focus on data-driven insights and detailed experimental methodologies.

Core Scaffold and Rationale

The this compound core combines several key features that make it an attractive starting point for drug discovery. The cyclopropyl group at the 2-position introduces a degree of conformational rigidity and can enhance metabolic stability and binding affinity. The thiazole ring serves as a versatile linker and can participate in hydrogen bonding and pi-stacking interactions. Finally, the carboxylic acid at the 4-position provides a handle for forming various derivatives, such as esters and amides, and can act as a key pharmacophoric element, often mimicking a phosphate group or engaging with positively charged residues in a biological target.

Synthesis of the Core Scaffold and Analogs

The synthesis of this compound analogs can be approached through several synthetic routes, with the Hantzsch thiazole synthesis being a common and versatile method.[1] This reaction typically involves the condensation of a thioamide with an α-halocarbonyl compound.

A general synthetic workflow for the preparation of the core scaffold and its ester or amide analogs is depicted below.

Experimental Protocols

1. Synthesis of Ethyl 2-cyclopropylthiazole-4-carboxylate (Hantzsch Thiazole Synthesis)

This protocol describes a general procedure for the cyclocondensation reaction to form the thiazole ring.

-

Materials:

-

Cyclopropanecarbothioamide

-

Ethyl 2-chloroacetoacetate

-

Ethanol

-

Sodium bicarbonate

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

-

Procedure:

-

To a solution of cyclopropanecarbothioamide (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.1 eq).

-